An In-depth Technical Guide to the Chemical Properties of (2S,3S)-1,4-Dichlorobutane-diol Sulfate (Treosulfan)
An In-depth Technical Guide to the Chemical Properties of (2S,3S)-1,4-Dichlorobutane-diol Sulfate (Treosulfan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-1,4-Dichlorobutane-diol Sulfate, more commonly known as Treosulfan, is a bifunctional alkylating agent with significant applications in oncology.[1] Structurally related to busulfan, Treosulfan serves as a prodrug that undergoes non-enzymatic conversion under physiological conditions to its active epoxide metabolites.[1] These metabolites exert cytotoxic effects by alkylating DNA, leading to the formation of inter- and intrastrand cross-links, ultimately inducing apoptosis.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for Treosulfan, tailored for a scientific audience.
Chemical and Physical Properties
Treosulfan is a white crystalline powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dimethanesulfonate | [1] |
| Synonyms | L-Threitol-1,4-bis(methanesulfonate), Treosulphan | [1] |
| Trade Name | Trecondi | [1] |
| CAS Number | 299-75-2 | [1] |
| Molecular Formula | C₆H₁₄O₈S₂ | [1] |
| Molecular Weight | 278.29 g/mol | [1] |
| Melting Point | 102-104 °C | |
| Solubility | Soluble in water | [2] |
| Appearance | White crystalline powder |
Synthesis
The synthesis of Treosulfan can be achieved through a multi-step process, starting from L-tartaric acid. A representative synthetic scheme is outlined below. The process involves the protection of the diol, reduction of the carboxylic acid moieties, followed by mesylation and deprotection.
Experimental Protocol: Synthesis of Treosulfan
A detailed, multi-step laboratory-scale synthesis of Treosulfan is described in various patents. A general, illustrative procedure is as follows:
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Protection of L-tartaric acid: L-tartaric acid is reacted with 2,2-dimethoxypropane in the presence of methanol to yield dimethyl 2,3-O-isopropylidene-L-tartrate.[3]
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Reduction: The resulting methyl ester is reduced using a suitable reducing agent, such as lithium aluminium hydride or sodium-bis(2-methoxyethoxy)aluminum hydride, to obtain 2,3-di-O-isopropylidene-L-threitol.[3]
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Mesylation: The protected diol is then reacted with methanesulfonyl chloride in the presence of a base to yield 2,3-O-isopropylidene-L-threitol 1,4-bismethanesulfonate.[3]
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Deprotection: The final step involves the removal of the isopropylidene protecting group, typically by treatment with an acid like methanesulfonic acid or formic acid, to yield Treosulfan.[3]
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary and should be optimized for laboratory-specific conditions.
Mechanism of Action
Treosulfan is a prodrug that is inactive in its parent form. Under physiological conditions (pH 7.4 and 37°C), it undergoes spontaneous, non-enzymatic conversion to its active epoxide metabolites: (2S,3S)-1,2-epoxy-3,4-butanediol-4-methanesulfonate (S,S-EBDM) and subsequently to L-diepoxybutane (L-DEB). These highly reactive epoxides are responsible for the cytotoxic activity of Treosulfan.
The primary mechanism of action involves the alkylation of DNA by the epoxide metabolites. These electrophilic compounds react with nucleophilic sites on DNA bases, particularly the N7 position of guanine, leading to the formation of covalent bonds. As a bifunctional agent, L-DEB can form both intra- and interstrand DNA cross-links. These cross-links inhibit DNA replication and transcription, leading to DNA damage.
The cellular response to Treosulfan-induced DNA damage involves the activation of cell cycle checkpoints and DNA repair pathways. However, if the damage is too extensive to be repaired, the cell undergoes apoptosis. This process is often mediated by the p53 tumor suppressor protein, which can trigger the intrinsic apoptotic pathway.
Signaling Pathway of Treosulfan-Induced Apoptosis```dot
Caption: General experimental workflow for preclinical evaluation.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetics of Treosulfan have been studied in both adult and pediatric populations. The drug is typically administered intravenously.
| Parameter | Value | Population | Reference(s) |
| Half-life (t½) | ~1.5 - 2.5 hours | Adult | [4] |
| Volume of Distribution (Vd) | ~20 - 40 L | Adult | [4] |
| Clearance (CL) | ~10 - 20 L/h | Adult | [4] |
| Protein Binding | Low | Human | [4] |
Note: Pharmacokinetic parameters can vary significantly between individuals and are influenced by factors such as age, renal function, and co-administered drugs.
In Vitro Cytotoxicity (IC50 Values)
The cytotoxic activity of Treosulfan has been evaluated against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Cancer | Data not readily available | |
| A549 | Lung Cancer | Data not readily available | |
| SKOV-3 | Ovarian Cancer | Data not readily available | |
| HL-60 | Leukemia | ~10-50 | [2] |
| K562 | Leukemia | >100 | [2] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and incubation time.
Characterization Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of Treosulfan by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the Treosulfan molecule, such as O-H, C-H, S=O, and C-O bonds, by their characteristic absorption frequencies.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Treosulfan and to study its fragmentation patterns, which can further confirm its structure.
Conclusion
Treosulfan is a clinically important alkylating agent with a well-defined mechanism of action. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological activity, along with relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. Further research into the specific molecular interactions of Treosulfan and its metabolites may lead to the development of more targeted and effective cancer therapies.
References
- 1. Treosulfan - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. "A Process For Preparation Of Treosulfan" [quickcompany.in]
- 4. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
